PROPYL 5-(3-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
PROPYL 5-(3-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a propyl ester group, a methoxybenzoyl amide, and a morpholinyl-substituted benzoate, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(3-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
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Formation of the Methoxybenzoyl Amide: : The initial step involves the reaction of 3-methoxybenzoic acid with a suitable amine to form the methoxybenzoyl amide. This reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
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Introduction of the Morpholinyl Group: : The next step involves the introduction of the morpholinyl group to the benzoic acid derivative. This can be achieved through a nucleophilic substitution reaction where the morpholine displaces a leaving group (e.g., a halide) on the benzoic acid derivative.
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Esterification: : The final step is the esterification of the carboxylic acid group with propanol. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the amide or ester functionalities, converting them into amines or alcohols, respectively.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
propyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H26N2O5/c1-3-11-29-22(26)19-15-17(7-8-20(19)24-9-12-28-13-10-24)23-21(25)16-5-4-6-18(14-16)27-2/h4-8,14-15H,3,9-13H2,1-2H3,(H,23,25) |
InChI Key |
HYSBHJVMBMZMAB-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
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